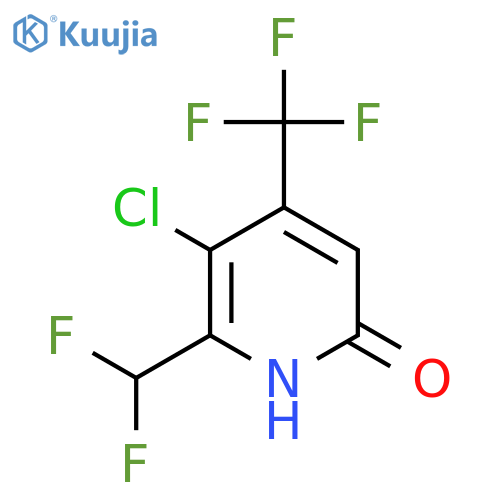Cas no 1804459-50-4 (3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine)

1804459-50-4 structure
商品名:3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine
CAS番号:1804459-50-4
MF:C7H3ClF5NO
メガワット:247.54983830452
CID:4866455
3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H3ClF5NO/c8-4-2(7(11,12)13)1-3(15)14-5(4)6(9)10/h1,6H,(H,14,15)
- InChIKey: MIMPEIYVWLMLPG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(F)F)NC(C=C1C(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 357
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029053766-1g |
3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine |
1804459-50-4 | 97% | 1g |
$1,564.50 | 2022-04-02 |
3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
1804459-50-4 (3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
